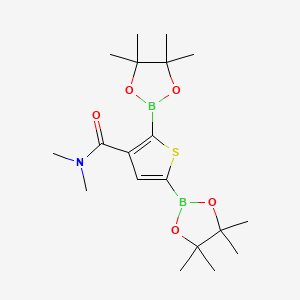

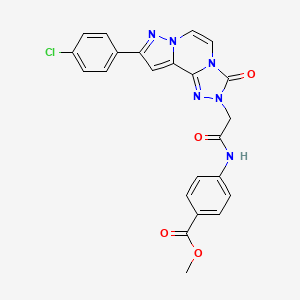

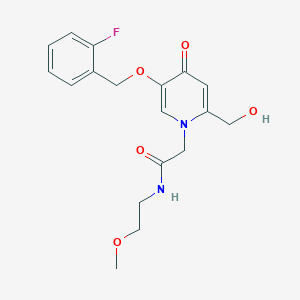

![molecular formula C26H25N3O3S B2499350 (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone CAS No. 897487-92-2](/img/structure/B2499350.png)

(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone" is a structurally complex molecule that appears to be related to a class of compounds known for their potential biological activities. The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, in particular, has been identified as a new anti-mycobacterial chemotype, suggesting that the compound may also possess similar biological properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the preparation of a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which were synthesized in a four-step process aimed at inhibiting type III secretion in Gram-negative bacteria . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation, reaction with piperazine, and deacetylation steps, yielding the final product with a yield of over 56.9% . These methods may provide insights into the possible synthetic routes for the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, 1H NMR, and MS . Additionally, density functional theory (DFT) calculations have been employed to optimize the structure and interpret the vibrational spectra of similar thiazolyl methanone derivatives . These studies are crucial for understanding the structural aspects of the compound and may be applicable to the analysis of "this compound".

Chemical Reactions Analysis

The chemical reactivity and interactions of such compounds can be complex. For instance, the study of benzotriazole-containing piperazines revealed their affinity for 5-HT1A and 5-HT2 receptors, and their behavior in several behavioral models as 5-HT1A receptor antagonists . Although the compound does not contain a benzotriazole moiety, the presence of a piperazine ring suggests potential for similar receptor interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For example, the anti-mycobacterial activity of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones was assessed through in vitro testing, and their cytotoxicity was evaluated against cell lines, with some compounds showing low cytotoxicity and significant therapeutic indices . Theoretical calculations such as HOMO-LUMO energy gap analysis and Mülleken population analysis have been used to predict the stability and reactivity of similar compounds . These analyses could be relevant to the compound of interest, providing insights into its potential pharmacological profile and safety.

Scientific Research Applications

Synthesis and Antimicrobial Activity : The compound of interest has been a part of the synthesis of various derivatives, showing variable and modest activity against investigated strains of bacteria and fungi. Specific derivatives, such as the 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and 2-[N-(substituted benzothiazolyl) amino]pyridin-3-yl(2,3-dichloropiperazine-1-yl)methanones, have been synthesized and tested for antimicrobial properties, revealing their potential in medical research and development (Patel, Agravat, & Shaikh, 2011).

Antibacterial and Analgesic Agents : Another derivative involving the mentioned compound has been synthesized and screened for its COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Remarkably, certain compounds within this series demonstrated high COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Novel Antimycobacterial Chemotypes : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a novel anti-mycobacterial chemotype. With compounds exhibiting low cytotoxicity and MICs in the low micromolar range, this discovery provides a new pathway for tuberculosis treatment research (Pancholia et al., 2016).

Dual Action Antidepressants : The synthesis of some benzo[b]thiophene derivatives has been carried out with the goal of creating new dual antidepressant drugs. These compounds have been evaluated for in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition, showing potential as treatments for depression (Orus et al., 2002).

Synthesis and Characterization of Novel Thiazole Anchored Pyrazolyl Benzoxazoles : The synthesis and characterization of novel compounds derived from the mentioned compound have been carried out. These compounds offer potential pathways for therapeutic applications and further pharmaceutical research (Akolkar & Karale, 2015).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, they can affect the pathways related to inflammation, pain, microbial infections, fungal infections, viral infections, convulsions, neuroprotection, and tumor growth .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Based on the known effects of thiazole derivatives, it can be inferred that this compound may have various effects at the molecular and cellular levels, such as inducing apoptosis, affecting cell cycle progression, and modulating the expression of various proteins .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S/c1-18-11-12-22(31-2)23-24(18)33-26(27-23)29-15-13-28(14-16-29)25(30)19-7-6-10-21(17-19)32-20-8-4-3-5-9-20/h3-12,17H,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJOUFGHKOSBJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

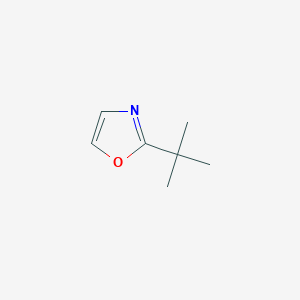

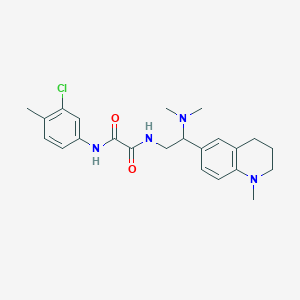

![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)

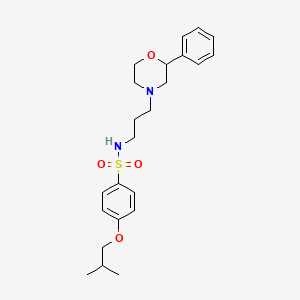

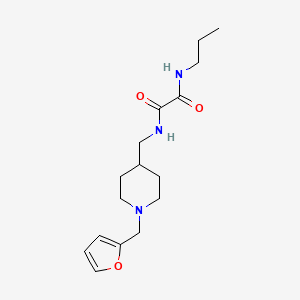

![6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2499280.png)

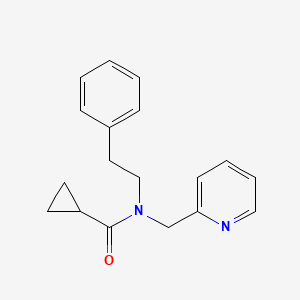

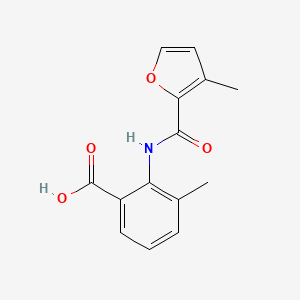

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2499284.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)

![ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2499289.png)